[(4-Chlorophenyl)(pyridin-3-yl)methyl](ethyl)amine
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCPNFMAYPRUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)Cl)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(pyridin-3-yl)methylamine typically involves the reaction of 4-chlorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable base to form the corresponding imine. This imine is then reduced using a reducing agent such as sodium borohydride to yield the desired amine. The reaction conditions often include solvents like ethanol or methanol and are carried out at room temperature.
Industrial Production Methods
On an industrial scale, the production of (4-Chlorophenyl)(pyridin-3-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(pyridin-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
(4-Chlorophenyl)(pyridin-3-yl)methylamine serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry.
Synthetic Routes
The synthesis typically involves:
- Reaction of 4-chlorobenzaldehyde with 3-pyridinecarboxaldehyde , forming an imine.
- Reduction of the imine using sodium borohydride to yield the desired amine.
- Common solvents include ethanol or methanol, with reactions often conducted at room temperature.
Biological Research
Ligand in Biochemical Assays
The compound has been investigated for its potential as a ligand in various biochemical assays. Its ability to interact with specific molecular targets makes it valuable for studying enzyme activities and receptor functions.
Therapeutic Properties
Research indicates potential therapeutic applications, including:
- Anti-inflammatory effects : Studies suggest that the compound may modulate inflammatory pathways.
- Antimicrobial activities : Its structure may contribute to efficacy against certain microbial strains.
Pharmacological Applications
Recent studies have explored the compound's role in pharmacology:
- Opioid Receptor Modulation : The compound may exhibit partial agonism at mu-opioid receptors (MOR), which could lead to analgesic effects with reduced risk of misuse. This is particularly relevant in the context of designing safer pain management therapies .
- Dopaminergic Activity : Investigations into its effects on dopamine receptors indicate potential applications in treating neurological disorders by enhancing selectivity for dopamine receptor subtypes .
Industrial Applications
In industrial settings, (4-Chlorophenyl)(pyridin-3-yl)methylamine is utilized in:
- Development of Novel Materials : The compound's unique properties make it suitable for creating materials with specific electronic or optical characteristics.
- Continuous Flow Processes : Industrial production often employs optimized reaction conditions and catalysts to enhance yield and purity, minimizing by-products during synthesis.
Data Table: Comparison of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Organic Chemistry | Intermediate for complex molecule synthesis | Versatility in chemical modifications |
| Biochemical Research | Ligand in assays | Insights into enzyme/receptor interactions |
| Medicine | Anti-inflammatory and antimicrobial properties | Potential new therapies for various conditions |
| Industrial Production | Development of novel materials | Enhanced electronic/optical properties |
Case Study 1: Anti-inflammatory Effects
A study published in a pharmacological journal demonstrated that derivatives of (4-Chlorophenyl)(pyridin-3-yl)methylamine exhibited significant anti-inflammatory activity in vitro. The mechanism involved inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Case Study 2: Opioid Receptor Modulation
Research focusing on opioid receptor interactions highlighted that certain analogs of this compound showed promising results as partial agonists at MOR. These findings were pivotal in developing safer analgesics with lower addiction risks compared to traditional opioids .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(pyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl-Pyridine Amines
Compound A : Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine
- Molecular Formula : C₁₆H₂₀N₂
- Key Differences :
Compound B : (2,4-Difluorophenyl)(pyridin-3-yl)methylamine
- Molecular Formula : C₁₅H₁₆F₂N₂
- Key Differences :
Pyridine-Based Amines with Heterocyclic Modifications
Compound C : 1-(Benzo[b]thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine
- Molecular Formula : C₂₂H₂₀ClN₂S
- Key Differences: Benzo[b]thiophene replaces the pyridin-3-yl group.
Compound D : N-(4-Chlorobenzyl)-1-(pyridin-3-yl)-N-(thiazol-2-ylmethyl)methanamine
Imidazo[1,2-a]pyridine Derivatives
Compound E : CB86
- Structure: [2-(4-Chlorophenyl)-8-amino-imidazo[1,2-a]pyridin-3-yl]-N,N-di-n-propylacetamide
- Key Differences :
Dopamine Receptor Antagonists
Compound F : L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine)
- Key Differences: Piperazine and pyrrolopyridine moieties replace the pyridine and ethylamine groups. Impact: Selective antagonism at dopamine D4 receptors (Ki = 2.5 nM) vs. D2/D3 (>3000 nM). Demonstrates how chlorine substitution enhances selectivity but reduces potency at non-target receptors .
Data Tables
Key Findings
Substituent Effects :
- Chlorine at the 4-position enhances receptor-binding affinity but may increase cytotoxicity in certain contexts (e.g., CB256 vs. CB86) .
- Ethyl vs. propyl chains influence pharmacokinetics (e.g., BBB penetration) without drastically altering target affinity .
Heterocyclic Modifications :
- Rigid cores (e.g., imidazo[1,2-a]pyridine in CB86) improve receptor selectivity compared to flexible amines .
Therapeutic Potential: The target compound’s balance of moderate TSPO affinity and low cytotoxicity suggests utility in imaging probes, while analogs like L 745,870 highlight the importance of chlorine in CNS-targeted agents .
Biological Activity
The compound (4-Chlorophenyl)(pyridin-3-yl)methylamine is a member of a class of compounds that have garnered attention due to their potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
(4-Chlorophenyl)(pyridin-3-yl)methylamine is characterized by its chlorinated phenyl group and a pyridine moiety, which contribute to its lipophilicity and potential receptor interactions. The chemical structure can be represented as follows:
Pharmacological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with chlorophenyl and pyridinyl substituents have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that related compounds inhibited the proliferation of breast cancer cells with IC50 values in the nanomolar range .
- Antimicrobial Properties : The presence of the chlorophenyl group has been associated with enhanced antibacterial activity. In vitro tests demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems has been explored, particularly its affinity for dopamine receptors. Research indicates that derivatives of this compound may act as selective dopamine D3 receptor agonists, which are of interest in treating disorders like schizophrenia and Parkinson's disease .
Structure-Activity Relationships (SAR)
The SAR studies of (4-Chlorophenyl)(pyridin-3-yl)methylamine have revealed critical insights into how structural modifications affect biological activity:
- Chlorine Substitution : The position and number of chlorine atoms on the phenyl ring significantly influence receptor affinity and selectivity.
- Pyridine Ring Modifications : Variations in the pyridine substituents alter lipophilicity and bioavailability, impacting central nervous system penetration.
- Amine Chain Length : Adjusting the ethyl amine chain influences solubility and pharmacokinetic properties, which are crucial for therapeutic efficacy .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Anticancer Activity : A series of chlorophenyl-pyridine derivatives were synthesized and tested for anticancer properties. One derivative exhibited an IC50 value of 15 nM against MCF-7 breast cancer cells, demonstrating potent antitumor activity .
- Neuropharmacological Study : A compound structurally similar to (4-Chlorophenyl)(pyridin-3-yl)methylamine was evaluated for its effects on dopaminergic signaling. It showed promise as a D3 receptor agonist, potentially useful in treating neuropsychiatric disorders .
Table of Biological Activities
Q & A
What synthetic strategies are recommended for optimizing the yield of (4-Chlorophenyl)(pyridin-3-yl)methylamine derivatives?
Answer:
The synthesis of chlorophenyl-pyridine hybrids often involves multi-step reactions, including condensation, cyclization, and coupling. Key steps include:
- Schiff base formation : Reacting 4-chlorophenyl ketones with pyridinyl amines under reflux in anhydrous solvents (e.g., chloroform or THF) with catalytic acid .
- Phosphorus oxychloride-mediated cyclization : Used to generate pyrimidine or imidazo[1,2-α]pyridine scaffolds, as seen in similar compounds. Reaction conditions (e.g., 0–10°C for controlled exothermicity) and stoichiometric ratios are critical for purity .
- Coupling reactions : For example, amide bond formation using 3-methylsulfanylbenzoyl chloride in the presence of sodium hydride in THF .
Optimization tips : Monitor reaction progress via TLC/HPLC, and use inert atmospheres to prevent oxidation of amine intermediates .
How can researchers resolve discrepancies in reported biological activities of (4-Chlorophenyl)(pyridin-3-yl)methylamine analogs?
Answer:
Contradictions in biological data (e.g., COX-2 inhibition vs. antimicrobial activity) may arise from:
- Structural variations : Subtle changes like substituent positions (e.g., 3-pyridinyl vs. 4-pyridinyl) or alkyl chain lengths alter receptor binding. Compare analogs like LY2784544 (JAK2 inhibitor) and Gefitinib (EGFR inhibitor) to identify critical pharmacophores .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., IC50 vs. Ki values) can skew results. Standardize assays using reference compounds like USP standards .
- Solubility and formulation : Poor aqueous solubility of chlorophenyl derivatives may reduce in vivo efficacy. Use co-solvents (e.g., DMSO:PBS mixtures) validated for compatibility .
What advanced characterization techniques are essential for confirming the structure of (4-Chlorophenyl)(pyridin-3-yl)methylamine derivatives?
Answer:
Beyond basic NMR and MS, employ:
- Single-crystal X-ray diffraction : Resolves stereochemical ambiguities, as demonstrated for ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
- High-resolution mass spectrometry (HRMS) : Differentiates isomers with identical nominal masses (e.g., C13H12ClN5O vs. C14H14ClN5O) .
- Dynamic light scattering (DLS) : Assesses aggregation states in solution, which may affect biological activity .
How can structure-activity relationship (SAR) studies guide the design of (4-Chlorophenyl)(pyridin-3-yl)methylamine-based therapeutics?
Answer:
Key SAR insights include:
- Pyridine ring modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 3-position enhances metabolic stability, as seen in LY2784544 .
- Chlorophenyl substitution : Para-chloro groups improve target affinity (e.g., dopamine D2 receptor binding in L-741,626), while ortho-substitutions may sterically hinder binding .
- Amine side chains : Ethyl groups balance lipophilicity and solubility; replacing with morpholine or piperazine improves CNS penetration .
Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
What safety protocols are critical when handling (4-Chlorophenyl)(pyridin-3-yl)methylamine intermediates?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact with reactive intermediates like phosphorus oxychloride .
- Waste disposal : Segregate halogenated waste (e.g., chlorophenyl byproducts) and neutralize acidic residues before disposal .
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl during cyclization) .
How can researchers address low yields in the final coupling step of (4-Chlorophenyl)(pyridin-3-yl)methylamine synthesis?
Answer:
Low yields (<50%) in coupling steps (e.g., amide or Suzuki-Miyaura reactions) may result from:
- Poor nucleophilicity : Activate amines via Boc protection/deprotection or use coupling agents like HATU .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for cross-couplings involving pyridinyl halides .
- Temperature control : Maintain 60–80°C for imidazo[1,2-α]pyridine formation to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
